molecular formula C18H27BrN2O2 B12435544 1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine CAS No. 887587-16-8

1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine

Katalognummer: B12435544
CAS-Nummer: 887587-16-8
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: YUSYSDWSIRTGEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine typically involves the following steps:

    Formation of the Boc-protected piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the bromobenzyl group: The Boc-protected piperidine is then reacted with 3-bromobenzylamine under suitable conditions to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common reagents used in these reactions include bases like triethylamine, acids like TFA, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, while the bromobenzyl group can participate in various interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

    1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine: Similar structure but with the bromine atom at a different position.

    1-Boc-3-[(3-chloro-benzylamino)-methyl]-piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and versatility in various chemical reactions.

Eigenschaften

CAS-Nummer

887587-16-8

Molekularformel

C18H27BrN2O2

Molekulargewicht

383.3 g/mol

IUPAC-Name

tert-butyl 3-[[(3-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-9-5-7-15(13-21)12-20-11-14-6-4-8-16(19)10-14/h4,6,8,10,15,20H,5,7,9,11-13H2,1-3H3

InChI-Schlüssel

YUSYSDWSIRTGEE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.